molecular formula C8H7N3O2S B2423644 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid CAS No. 66234-67-1

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid

Cat. No.: B2423644
CAS No.: 66234-67-1
M. Wt: 209.22
InChI Key: IFUNFRQWCVRGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a sulfanyl group attached to an acetic acid moiety.

Mechanism of Action

While the specific mechanism of action for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” is not mentioned in the search results, triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The future directions for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” and similar compounds could involve further exploration of their biological activities . Given their ability to bind with various enzymes and receptors, these compounds may have potential applications in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with carbon disulfide, followed by cyclization to form the triazole ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety .

Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimization for scale-up and yield improvement .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid is unique due to its combination of a triazole ring with a pyridine ring and a sulfanyl-acetic acid moiety. This unique structure provides distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUNFRQWCVRGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.